4-Methoxy-N-(7,8,9,10-tetrahydrobenzo[B]naphtho[2,1-D]furan-5-YL)benzenesulfonamide
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Overview
Description
4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .
Preparation Methods
The synthesis of 4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide typically involves multiple steps. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies involve the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofuran derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide lies in its specific substitution pattern, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C23H21NO4S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H21NO4S/c1-27-15-10-12-16(13-11-15)29(25,26)24-21-14-20-18-7-4-5-9-22(18)28-23(20)19-8-3-2-6-17(19)21/h2-3,6,8,10-14,24H,4-5,7,9H2,1H3 |
InChI Key |
FFVNHLBXWDXVIO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
Origin of Product |
United States |
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